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Compound of Interest

Compound Name: Mitragynine pseudoindoxyl

Cat. No.: B15618177 Get Quote

An In-depth Technical Guide to Mitragynine Pseudoindoxyl

Introduction
Mitragynine pseudoindoxyl is a potent, synthetically accessible, and structurally unique

opioid receptor modulator. It is an oxidative rearrangement product of 7-hydroxymitragynine,

which itself is an active metabolite of mitragynine, the primary alkaloid in the plant Mitragyna

speciosa (kratom).[1][2] First isolated as a microbial metabolite of mitragynine, this spiro-

pseudoindoxyl derivative has garnered significant attention from the scientific community for its

promising pharmacological profile.[1] It exhibits potent analgesic effects, comparable to or

exceeding that of morphine, but with a markedly improved side-effect profile, including reduced

tolerance, physical dependence, respiratory depression, and abuse potential in preclinical

models.[1][2][3]

This technical guide provides a comprehensive overview of the chemical structure,

stereochemistry, pharmacology, and synthesis of mitragynine pseudoindoxyl, intended for

researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Stereochemistry
Mitragynine pseudoindoxyl possesses a complex tetracyclic spiro-pseudoindoxyl core, which

distinguishes it from the indole and indolenine scaffolds of its precursors, mitragynine and 7-

hydroxymitragynine.[1] This structural rearrangement dramatically increases its affinity for

opioid receptors.[1]
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Systematic IUPAC Name: methyl (2E)-2-[(1′S,6′S,7′S,8′aS)-6′-ethyl-4-methoxy-3-oxo-

1,2′,3,3′,6′,7′,8′,8′a-octahydro-5′H-spiro[indole-2,1′-indolizin]-7′-yl]-3-methoxyprop-2-enoate[2]

Key Identifiers:

Molecular Formula: C₂₃H₃₀N₂O₅[4]

Molar Mass: 414.502 g·mol⁻¹[2]

CAS Number: 2035457-43-1[4]

SMILES: CC--INVALID-LINK----INVALID-LINK--([H])C--INVALID-LINK--([H])

[C@]32NC4=CC=CC(OC)=C4C3=O[2]

InChI: InChI=1S/C23H30N2O5/c1-5-14-12-25-10-9-23(19(25)11-15(14)16(13-28-

2)22(27)30-4)21(26)20-17(24-23)7-6-8-18(20)29-3/h6-8,13-15,19,24H,5,9-12H2,1-4H3/b16-

13+/t14-,15+,19+,23+/m1/s1[2]

Recent studies have revealed that mitragynine pseudoindoxyl exhibits "structural plasticity,"

existing as a dynamic ensemble of stereoisomers in protic environments and biological

systems.[5][6][7] This isomerization, occurring via a retro-Mannich/Mannich pathway, suggests

that the molecule's biological activity may arise from the collective action of multiple, rapidly

interconverting stereoisomers.[5]

Figure 1: 2D Chemical Structure of Mitragynine Pseudoindoxyl

Pharmacology and Data Presentation
Mitragynine pseudoindoxyl functions as a potent mu-opioid receptor (MOR) agonist and a

delta-opioid receptor (DOR) antagonist.[1][2] Its high affinity for the MOR is a key contributor to

its strong analgesic properties.

Receptor Binding Affinity
Radioligand binding assays using cell lines expressing murine opioid receptors have been

employed to determine the binding affinities (Ki) of mitragynine pseudoindoxyl and related

compounds. The conversion to the spiro-pseudoindoxyl core dramatically enhances binding

affinity compared to its precursors.[1]
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Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compound Mu (MOR) Delta (DOR) Kappa (KOR) Reference(s)

Mitragynine

Pseudoindoxyl
0.8 3.0

Moderate
Affinity

[1][8]

Mitragynine

Pseudoindoxyl
0.087 3.02 79.4 [2][9]

7-

Hydroxymitragyni

ne

13.5 155 123 [9]

Mitragynine 7.24 60.3 1,100 [9]

Morphine ~1-4 ~50-100 ~30-60 [1][10]

DAMGO (MOR

agonist)
~1 - - [10]

Naltrindole (DOR

antagonist)
- ~0.1-1 - [10]

Note: Ki values can vary between different assays and experimental conditions. "Moderate

Affinity" for KOR was noted without a specific value in the cited source.

In Vitro Functional Activity & Signaling Pathway
A crucial aspect of mitragynine pseudoindoxyl's pharmacology is its "biased agonism." It

potently activates G-protein signaling pathways upon binding to the MOR but fails to recruit β-

arrestin-2.[1][3] The recruitment of β-arrestin-2 is strongly associated with the development of

tolerance and adverse effects like respiratory depression and constipation seen with

conventional opioids.[1] This biased signaling profile is thought to be the molecular basis for its

improved safety profile. Cryo-electron microscopy studies have provided structural insights into

how mitragynine pseudoindoxyl engages distinct subpockets of the MOR, promoting unique

active-state conformations that favor G-protein coupling over β-arrestin interaction.[2]
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Figure 2: Biased Agonism of Mitragynine Pseudoindoxyl at MOR
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Figure 2: Biased Agonism of Mitragynine Pseudoindoxyl at MOR

In Vivo Pharmacology
Animal studies have confirmed the potent antinociceptive effects of mitragynine
pseudoindoxyl and its favorable side-effect profile compared to equianalgesic doses of

morphine.

Table 2: In Vivo Analgesic Potency and Side-Effect Profile
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Compoun
d

Analgesic
Potency
(ED₅₀,
s.c., tail-
flick)

Tolerance
Develop
ment

Respirato
ry
Depressi
on

Constipat
ion

Condition
ed Place
Preferenc
e (CPP)

Referenc
e(s)

Mitragynin

e

Pseudoind

oxyl

~3x more
potent
than
Morphine

Slower
than
Morphine

Limited Limited
No
reward or
aversion

[1][3]

Mitragynin

e

Pseudoind

oxyl

7.5 mg/kg

(oral)
- - - - [8]

Morphine
(Reference

)
Yes Significant Yes

Strong

preference

(reward)

[1][3]

Mitragynin

e

166 mg/kg

(66-fold

less active

than

Morphine)

- - - - [8]

| 7-Hydroxymitragynine| ~5x more potent than Morphine | - | - | - | Preference (reward) |[3] |

Experimental Protocols
Synthesis
While first accessed via biomimetic semisynthesis, scalable and modular total syntheses have

since been developed, enabling further investigation and analogue development.[2][5] A recent

enantioselective total synthesis forms the characteristic spiro-5-5-6-tricyclic system through a

protecting-group-free cascade relay process.[5][7]
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Figure 3: Simplified Workflow for Total Synthesis
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Figure 3: Simplified Workflow for Total Synthesis

General Protocol Outline (based on Angyal et al.):[5]

Preparation of Fragments: Synthesize an "oxidized tryptamine" fragment and a secologanin

analogue derived from a chiral starting material like (-)-carvone.

Cascade Reaction: Combine the two fragments under specific conditions to initiate a

protecting-group-free cascade relay. This process forges the C-D ring system and sets the

critical stereogenic spirocyclic center.

Diastereoselective Annulation: The stereochemical information from the chiral pool starting

material is propagated to diastereoselectively form the other key stereocenters.
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Purification: The final product is isolated and purified using standard chromatographic

techniques.

In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for specific opioid

receptors. Methodology:

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO cells) stably

expressing a high density of a specific murine or human opioid receptor subtype (MOR,

DOR, or KOR).

Assay Incubation: The cell membranes are incubated with a specific radioligand (e.g.,

[³H]DAMGO for MOR) of known affinity and concentration.

Competition: The incubation is performed in the presence of varying concentrations of the

unlabeled test compound (mitragynine pseudoindoxyl). The test compound competes with

the radioligand for binding to the receptor.

Separation & Counting: After reaching equilibrium, the bound and free radioligand are

separated by rapid filtration. The amount of bound radioactivity on the filters is quantified

using liquid scintillation counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀

using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay
Objective: To measure the ability of an agonist to activate G-protein signaling through a G-

protein coupled receptor (GPCR) like the MOR. Methodology:

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared as

described above.

Assay Incubation: Membranes are incubated in an assay buffer containing GDP, the non-

hydrolyzable GTP analogue [³⁵S]GTPγS, and varying concentrations of the test agonist.
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Agonist Stimulation: Agonist binding to the receptor promotes the exchange of GDP for GTP

on the Gα subunit of the associated G-protein. Because [³⁵S]GTPγS is used, a radiolabeled,

activated G-protein is generated.

Separation & Counting: The reaction is stopped, and receptor-bound [³⁵S]GTPγS is

separated from the free form and quantified by scintillation counting.

Data Analysis: The data are plotted as [³⁵S]GTPγS binding versus agonist concentration.

Potency (EC₅₀) and efficacy (Emax) relative to a standard full agonist are calculated.

In Vivo Radiant Heat Tail-Flick Assay
Objective: To assess the antinociceptive (analgesic) properties of a compound in rodents.

Methodology:

Acclimatization: Mice are acclimatized to the testing apparatus.

Baseline Measurement: A focused beam of radiant heat is applied to the ventral surface of

the mouse's tail. The latency (time) for the mouse to "flick" its tail away from the heat source

is recorded as the baseline. A cut-off time (e.g., 10 seconds) is used to prevent tissue

damage.

Compound Administration: The test compound (mitragynine pseudoindoxyl) or vehicle

control is administered, typically via subcutaneous (s.c.), intraperitoneal (i.p.), or oral (p.o.)

routes.

Post-Treatment Measurement: At various time points after administration, the tail-flick latency

is measured again.

Data Analysis: The data are often converted to a "% Maximum Possible Effect" (%MPE).

Dose-response curves are generated to calculate the ED₅₀ value, which is the dose required

to produce 50% of the maximum analgesic effect.

Conclusion
Mitragynine pseudoindoxyl stands out as a highly promising lead compound for the

development of a new generation of analgesics. Its unique spiro-pseudoindoxyl structure
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confers high-affinity binding to opioid receptors, while its biased signaling mechanism—potently

activating G-protein pathways without recruiting β-arrestin-2—provides a clear rationale for its

potent analgesic effects coupled with a diminished side-effect profile in preclinical studies. The

development of scalable total syntheses has paved the way for detailed structure-activity

relationship (SAR) studies and the creation of novel analogues with potentially even more

favorable therapeutic properties. Further research and clinical evaluation are warranted to

explore the full therapeutic potential of this atypical opioid receptor modulator.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15618177#mitragynine-pseudoindoxyl-chemical-
structure-and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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